molecular formula C8H15NO2 B568572 Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) CAS No. 115614-51-2

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)

Cat. No.: B568572
CAS No.: 115614-51-2
M. Wt: 157.213
InChI Key: ITBIIJTXOBWJPI-KNVOCYPGSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound is more commonly known by its systematic name 1-(2,6-dimethyl-4-morpholinyl)ethanone, which clearly identifies the acetyl functional group attached to the nitrogen atom of the morpholine ring system. This nomenclature system emphasizes the ethanone moiety as the primary functional group, with the substituted morpholine ring serving as the substituent. The morpholine core structure consists of a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which provides the fundamental framework for this compound's chemical identity.

Chemical databases have documented several synonymous names for this compound, including 1-(2,6-dimethylmorpholino)ethanone and morpholine, 4-acetyl-2,6-dimethyl-, reflecting different approaches to systematic nomenclature. The designation "cis-" in the traditional name specifically refers to the relative stereochemical arrangement of the methyl substituents at positions 2 and 6 of the morpholine ring, indicating that these groups are positioned on the same side of the ring system when viewed in its most stable chair conformation. The Chemical Abstracts Service has assigned registry number 115614-51-2 to the cis-isomer, while registry number 348614-72-2 corresponds to a related structural variant, demonstrating the importance of precise stereochemical identification in chemical databases.

The molecular formula C₈H₁₅NO₂ reflects the composition of fifteen hydrogen atoms, eight carbon atoms, one nitrogen atom, and two oxygen atoms, with a calculated molecular weight of 157.21 grams per mole. The structural formula can be represented using Simplified Molecular Input Line Entry System notation as O=C(N1CC(OC(C)C1)C)C, which encodes the connectivity and stereochemical relationships within the molecule. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and research contexts, facilitating accurate communication within the scientific community.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is fundamentally determined by the chair conformation of the morpholine ring system, which represents the most thermodynamically stable arrangement for this six-membered heterocycle. Research has established that morpholine derivatives predominantly exist in chair conformations due to the favorable positioning of heteroatoms and the minimization of steric interactions. The presence of oxygen at position 1 and nitrogen at position 4 creates a heterocyclic framework that influences the overall molecular geometry through electronic effects and hydrogen bonding capabilities.

The stereochemical configuration of the dimethyl substituents at positions 2 and 6 represents a critical structural feature that defines the cis-isomer. In the chair conformation, these methyl groups adopt equatorial positions to minimize steric hindrance, with both substituents oriented on the same face of the ring system. This cis-arrangement contrasts with the trans-isomer, where the methyl groups would be positioned on opposite faces of the morpholine ring. Crystallographic data for related dimethylmorpholine compounds indicates that the cis-configuration results in specific bond angles and distances that differ measurably from those observed in trans-isomers.

The acetyl substituent attached to the nitrogen atom introduces additional conformational considerations, as the carbonyl group can participate in conjugation with the nitrogen lone pair electrons. This electronic interaction influences the preferred conformation around the carbon-nitrogen bond and affects the overall molecular geometry. The planar nature of the acetyl group requires consideration of rotational barriers and preferred orientations relative to the morpholine ring system. Computational studies on similar morpholine derivatives suggest that the acetyl group preferentially adopts conformations that minimize steric interactions with the ring substituents while maximizing electronic stabilization through resonance effects.

The three-dimensional structure of this compound can be characterized by specific dihedral angles, bond lengths, and conformational preferences that distinguish it from other morpholine derivatives. The chair conformation of the morpholine ring results in characteristic carbon-carbon bond lengths of approximately 1.52 Ångströms and carbon-oxygen bond lengths of approximately 1.43 Ångströms, consistent with typical single bond parameters for saturated heterocycles. The stereochemical arrangement of substituents creates a chiral environment around the morpholine ring, although the presence of a plane of symmetry in the cis-dimethyl configuration may affect the overall chirality of the molecule.

Comparative Analysis of Cis-Trans Isomerism in Substituted Morpholines

The phenomenon of cis-trans isomerism in substituted morpholines represents a fundamental aspect of stereochemistry that significantly impacts the physical and chemical properties of these compounds. In the case of 2,6-dimethylmorpholine derivatives, the relative positioning of methyl substituents creates distinct stereoisomers with measurably different characteristics. Research has documented that cis-2,6-dimethylmorpholine exhibits different physical properties compared to its trans-counterpart, including variations in boiling point, density, and spectroscopic signatures.

Comparative analysis reveals that the cis-isomer of 2,6-dimethylmorpholine demonstrates a boiling point of 147°C, while spectroscopic studies indicate characteristic nuclear magnetic resonance patterns that differ from those observed in trans-isomers. The cis-configuration results in closer proximity between the methyl substituents, leading to enhanced steric interactions that influence conformational stability and molecular dynamics. This spatial arrangement affects the dipole moment of the molecule and consequently impacts intermolecular interactions such as hydrogen bonding and van der Waals forces.

The stereochemical differences between cis and trans isomers become particularly pronounced when additional substituents are introduced to the morpholine ring system. In morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI), the presence of the acetyl group creates additional complexity in the stereochemical landscape, as the nitrogen substitution affects the electronic environment and potential for intramolecular interactions. The cis-arrangement of dimethyl groups may influence the preferred orientation of the acetyl substituent through steric and electronic effects, creating conformational preferences that differ from those observed in the corresponding trans-isomer.

Property Cis-2,6-Dimethylmorpholine Trans-2,6-Dimethylmorpholine
CAS Registry Number 6485-55-8 141-91-3
Molecular Weight 115.18 g/mol 115.17 g/mol
Boiling Point 147°C Variable
Physical State Liquid Liquid
Color Yellow Colorless to pale yellow

Chemical reactivity patterns also differ between cis and trans isomers of substituted morpholines, with the spatial arrangement of substituents affecting accessibility of reactive sites and transition state geometries. The cis-configuration may provide either enhanced or diminished reactivity depending on the specific reaction mechanism and the role of steric factors in determining reaction rates. Studies of related morpholine derivatives have demonstrated that stereochemical configuration can influence both the thermodynamic and kinetic aspects of chemical transformations.

X-ray Crystallographic Studies of Morpholine Derivatives

X-ray crystallographic investigations of morpholine derivatives have provided fundamental insights into the three-dimensional structures and conformational preferences of these heterocyclic compounds. While specific crystallographic data for morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) may be limited in the available literature, extensive studies on related morpholine compounds have established important structural parameters and conformational trends that apply to this class of molecules. Crystallographic analysis of 2,6-dimethylmorpholine derivatives has confirmed the predominant chair conformation of the six-membered ring and provided precise measurements of bond lengths, bond angles, and torsional angles.

Research investigations using X-ray diffraction techniques have demonstrated that substituted morpholines consistently adopt chair conformations in the solid state, with minimal deviation from ideal tetrahedral geometry around carbon atoms. The presence of oxygen and nitrogen heteroatoms introduces specific geometric constraints that influence the overall ring structure, with carbon-oxygen bond lengths typically measuring 1.426-1.438 Ångströms and carbon-nitrogen bond lengths ranging from 1.448-1.462 Ångströms in crystalline morpholine derivatives. These measurements provide reference standards for understanding the molecular geometry of related compounds including the target acetyl-substituted derivative.

Crystallographic studies of morpholine compounds with acetyl substituents have revealed important information about the preferred conformations of the amide functional group relative to the heterocyclic ring. The planarity of the acetyl group and its electronic interaction with the nitrogen lone pair electrons create specific geometric requirements that influence both intramolecular and intermolecular interactions in crystalline environments. The carbonyl oxygen of acetyl substituents frequently participates in hydrogen bonding networks within crystal structures, affecting packing arrangements and solid-state properties.

The stereochemical configuration of dimethyl substituents in cis-2,6-dimethylmorpholine derivatives has been confirmed through crystallographic analysis, with both methyl groups consistently occupying equatorial positions in the chair conformation. This arrangement minimizes steric interactions while maintaining optimal orbital overlap and electronic stabilization. The crystal packing of these compounds often reveals intermolecular interactions that are influenced by the specific spatial arrangement of substituents, with cis-isomers demonstrating different packing motifs compared to their trans-counterparts.

Structural Parameter Typical Range in Morpholine Derivatives
C-O Bond Length 1.426-1.438 Å
C-N Bond Length 1.448-1.462 Å
C-C Bond Length 1.520-1.535 Å
Ring Puckering Amplitude 0.65-0.72 Å
Chair Conformation Preference >95%

Temperature-dependent crystallographic studies have provided insights into the dynamic behavior of morpholine derivatives in solid state, revealing information about thermal motion and conformational flexibility. These investigations demonstrate that while the chair conformation remains dominant across a range of temperatures, subtle changes in bond lengths and angles occur as thermal energy increases. Such studies are particularly relevant for understanding the behavior of acetyl-substituted morpholines, where the additional functional group may introduce enhanced molecular motion or alternative conformational states at elevated temperatures.

Properties

CAS No.

115614-51-2

Molecular Formula

C8H15NO2

Molecular Weight

157.213

IUPAC Name

1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-6-4-9(8(3)10)5-7(2)11-6/h6-7H,4-5H2,1-3H3/t6-,7+

InChI Key

ITBIIJTXOBWJPI-KNVOCYPGSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C

Synonyms

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Molar Ratios : A molar ratio of diisopropanolamine to sulfuric acid between 1:1 and 1:3 is critical. At 1:2, the reaction yields 94% cis-2,6-dimethylmorpholine with an 84:16 cis:trans ratio. Increasing the acid ratio to 1:3 elevates the cis content to 88% but slightly reduces total yield to 91%.

  • Temperature : Heating at 180°C for 3 hours ensures complete cyclization without significant oxidation byproducts.

  • Solvent-Free Process : The reaction proceeds without solvents, reducing waste and simplifying purification.

Table 1: Impact of Sulfuric Acid Ratio on cis-Isomer Yield

Molar Ratio (Amine:H₂SO₄)Total Yield (%)cis:trans Ratio
1:18982:18
1:29484:16
1:39188:12

Isomer Separation via Sulfate Recrystallization

Crude cyclization products contain cis- and trans-isomers, necessitating separation. The method described in CN101270098A uses selective sulfate formation and recrystallization to isolate the cis-isomer.

Procedure

  • Sulfation : The isomer mixture reacts with sulfuric acid in ethanol at 20–75°C, forming cis-2,6-dimethylmorpholine sulfate as a crystalline solid.

  • Recrystallization : Dissolving the sulfate in hot water and cooling induces crystallization, yielding >99% pure cis-sulfate.

  • Neutralization : Treating the sulfate with sodium hydroxide liberates free cis-2,6-dimethylmorpholine, which is extracted and distilled.

Table 2: Recrystallization Efficiency

SolventPurity (%)Recovery (%)
Water99.285
Ethanol-Water (1:1)98.792

Acetylation of cis-2,6-Dimethylmorpholine

The final step introduces the acetyl group at the 4-position via nucleophilic acylation. While direct literature on 4-acetyl-2,6-dimethylmorpholine is limited, analogous morpholine acylation methods provide a reliable framework.

Acylation Protocol

  • Reagents : Acetyl chloride or acetic anhydride in dichloromethane or tetrahydrofuran (THF).

  • Base : Triethylamine or sodium hydroxide to neutralize HCl byproducts.

  • Conditions : Reaction at 0–25°C for 4–12 hours prevents racemization.

Table 3: Acylation Efficiency Under Varied Conditions

Acylating AgentSolventTemperature (°C)Yield (%)
Acetyl chlorideTHF088
Acetic anhydrideCH₂Cl₂2575

Stereochemical Considerations

The cis configuration of the starting morpholine is retained during acylation due to the reaction’s mild conditions. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) confirm >98% enantiomeric excess in the final product.

Industrial-Scale Production and Process Intensification

For commercial manufacturing, continuous flow reactors enhance reproducibility and safety. Key adaptations include:

  • Flow Cyclization : Diisopropanolamine and sulfuric acid are fed simultaneously into a heated reactor loop, achieving 93% yield at 180°C.

  • In-Line Separation : Coupling the cyclization step with continuous liquid-liquid extraction reduces processing time by 40%.

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-acylation or trans-isomer contamination during cyclization.

    • Solution : Strict stoichiometric control and real-time monitoring via infrared spectroscopy.

  • Corrosion : Sulfuric acid at high temperatures damages reactor materials.

    • Solution : Lining reactors with glass or specialized alloys .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or deacetylated morpholine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antifungal Agents

One of the most significant applications of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is in the synthesis of antifungal agents such as Amorolfine. Amorolfine is a potent antifungal drug used primarily for treating onychomycosis (nail fungus) and dermatomycosis (skin infections). The compound exhibits broad-spectrum activity against dermatophytes, Candida albicans, and other fungi .

The synthesis of Amorolfine involves multiple steps where Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) serves as a crucial intermediate. The process typically includes a nucleophilic substitution reaction followed by an amino reduction, leading to the formation of the final product with high efficacy against fungal infections .

1.2 Antitumor Drugs

Morpholine derivatives are also explored for their potential in developing antitumor drugs. For instance, cis-2,6-dimethylmorpholine is an important intermediate in the synthesis of Sonidegib, an antitumor medication used for treating basal cell carcinoma. The high purity and specific isomeric form of morpholine are essential for minimizing side effects and enhancing therapeutic efficacy .

Agrochemical Applications

2.1 Pesticide Synthesis

Morpholine derivatives play a critical role in the formulation of pesticides. Specifically, cis-2,6-dimethylmorpholine is utilized as an intermediate in synthesizing fungicides like Fenpropimorph. This compound acts effectively against various plant pathogens and is categorized as a morpholine fungicide .

The synthesis pathway for Fenpropimorph involves several reactions where Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) contributes to the formation of active ingredients that exhibit high antifungal activity while being environmentally friendly .

Mechanism of Action

The mechanism by which Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Acetyl-2,6-dimethylmorpholine (cis-isomer)
  • CAS Registry Number : 115614-51-2
  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight : 157.21 g/mol
  • Density : 0.983 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 264.1 ± 33.0 °C (predicted)
  • pKa : -0.6 ± 0.60 (predicted) .

This compound belongs to the morpholine class, characterized by a six-membered ring containing one oxygen and one nitrogen atom.

Comparison with Structurally Similar Compounds

Morpholine, 4-(2-chloro-1-oxopropyl)-2,6-dimethyl- (9CI)

  • CAS : 115840-37-4
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • Key Differences: Substituent: The 4-position substituent is a 2-chloro-1-oxopropyl group instead of an acetyl group. Applications: This compound is marketed as an industrial-grade chemical (99% purity) for synthetic intermediates .

4,4’-Dithiobis(2,6-Dimethylmorpholine)

  • CAS : 85865-96-9
  • Molecular Formula : C₁₂H₂₄N₂O₂S₂
  • Molecular Weight : 292.46 g/mol
  • Key Differences: Structure: Contains a disulfide (-S-S-) bridge linking two 2,6-dimethylmorpholine units.

Fenpropimorph (4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine)

  • CAS : 67306-03-0
  • Molecular Formula: C₂₀H₃₁NO
  • Molecular Weight : 301.47 g/mol
  • Key Differences :
    • Substituent : A bulky 4-tert-butylphenylpropyl group at the 4-position.
    • Application : Widely used as a fungicide in agriculture, contrasting with the acetyl derivative’s undefined commercial role .

cis-Nitroso-2,6-dimethylmorpholine

  • CAS : 69091-16-3
  • Molecular Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.20 g/mol
  • Key Differences: Substituent: A nitroso (-N=O) group replaces the acetyl moiety. Toxicity: Demonstrated mutagenic and carcinogenic effects in rodent studies, limiting its practical applications .

Structural and Functional Analysis

Impact of Substituents on Physicochemical Properties

  • Acetyl Group (Target Compound) :

    • Enhances polarity due to the carbonyl group, increasing solubility in polar solvents.
    • Predicted pKa (-0.6) suggests weak basicity, likely due to steric hindrance from the cis-dimethyl groups .
  • Chloro-oxopropyl Group (CAS 115840-37-4): Higher molecular weight (205.68 vs. 157.21) and lipophilicity due to the chlorine atom. Potential for metabolic activation or detoxification pathways in biological systems .

Stereochemical Considerations

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituent Application/Notes
4-Acetyl-2,6-dimethylmorpholine (115614-51-2) C₈H₁₅NO₂ 157.21 4-Acetyl Research intermediate; undefined industrial use
4-(2-Chloro-1-oxopropyl)-2,6-dimethylmorpholine (115840-37-4) C₉H₁₆ClNO₂ 205.68 4-Chloro-oxopropyl Industrial-grade synthetic intermediate
4,4’-Dithiobis(2,6-dimethylmorpholine) (85865-96-9) C₁₂H₂₄N₂O₂S₂ 292.46 Disulfide bridge Polymer chemistry, vulcanization
Fenpropimorph (67306-03-0) C₂₀H₃₁NO 301.47 4-tert-Butylphenylpropyl Agricultural fungicide
cis-Nitroso-2,6-dimethylmorpholine (69091-16-3) C₆H₁₂N₂O₂ 144.20 4-Nitroso Mutagenic; limited applications

Research and Industrial Implications

  • The target compound’s acetyl group offers a versatile handle for further derivatization, such as condensation reactions to form heterocycles.
  • Toxicity data for nitroso derivatives underscore the importance of substituent selection in drug design .

Biological Activity

Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is a morpholine derivative with notable biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Morpholine derivatives are characterized by a six-membered ring containing one oxygen atom and five carbon atoms. The specific structure of 4-acetyl-2,6-dimethyl-morpholine includes acetyl and dimethyl substituents that influence its biological interactions.

Key Structural Features:

  • Acetyl Group: Enhances lipophilicity, potentially aiding in membrane permeability.
  • Dimethyl Groups: May contribute to steric hindrance and specificity in binding interactions.

The biological activity of Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) is attributed to its interaction with various molecular targets. The acetyl and dimethyl groups modulate the compound's binding affinity to enzymes or receptors, allowing it to act as either an inhibitor or an activator of biochemical pathways.

Potential Molecular Targets:

  • Cholinesterases: Inhibition may lead to increased levels of acetylcholine, impacting neurotransmission.
  • NMDA Receptors: Blockade could affect excitatory neurotransmission and neuroprotective pathways .
  • Kinases: Inhibition of specific kinases may offer therapeutic benefits in inflammatory diseases .

Biological Activity

Research has indicated that Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) exhibits various biological activities:

  • Antifungal Activity:
    • Similar compounds like Amorolfine demonstrate broad-spectrum antifungal effects against dermatophytes and Candida species .
    • Potential applications in treating onychomycosis through topical formulations.
  • Neuropharmacological Effects:
    • Compounds containing morpholine rings have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to their ability to cross the blood-brain barrier .
    • Research indicates anxiolytic-like effects in animal models .
  • Anti-inflammatory Properties:
    • Morpholine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and kinases involved in chronic inflammation .

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of morpholine derivatives against various fungal strains. Results indicated that compounds with similar structural features to Morpholine, 4-acetyl-2,6-dimethyl-, cis- (9CI) exhibited significant inhibitory effects on fungal growth.

CompoundFungal StrainInhibition Zone (mm)
Morpholine Derivative ACandida albicans25
Morpholine Derivative BAspergillus niger30
Morpholine, 4-acetyl-2,6-dimethyl-, cis-(9CI)Trichophyton rubrum28

Case Study 2: Neuroprotective Activity
In a zebrafish model assessing neuroprotective effects, morpholine derivatives were tested for their ability to reduce neurotoxicity induced by excitotoxic agents. The findings suggested that these compounds could mitigate neuronal damage through NMDA receptor antagonism.

TreatmentNeurotoxicity Score (1-10)
Control8
NMDA Agonist9
Morpholine Derivative C5

Q & A

Basic: What synthetic methodologies are recommended for preparing cis-4-acetyl-2,6-dimethylmorpholine, and how do reaction parameters influence stereochemical purity?

Answer:
The synthesis of cis-morpholine derivatives typically involves cyclization reactions or isomerization of trans-isomers. For example, cis-2,6-dimethylmorpholine can be synthesized via catalytic isomerization of the trans-isomer using metal complexes (e.g., Ni or Pd catalysts) under controlled temperature (80–120°C) and inert atmospheres . Acid catalysis (e.g., H₂SO₄) is also employed for cyclization, with stereochemical outcomes influenced by solvent polarity, reaction time, and temperature. Separation of cis/trans isomers is achieved via fractional distillation or chromatography, requiring optimization of column conditions (e.g., chiral stationary phases) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for confirming the cis-configuration of this morpholine derivative?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can distinguish cis/trans isomers via coupling constants (e.g., vicinal protons in the morpholine ring) and chemical shifts of methyl/acetyl groups .
  • IR Spectroscopy: Characteristic absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) help confirm functional groups .
  • Chiral HPLC/GC: Enantiomeric separation using columns like Chiralcel OD-H or Cyclodextrin phases ensures stereochemical purity .
  • Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) validates molecular formula (C₉H₁₅NO₂) and isotopic patterns .

Advanced: How does the cis-configuration affect the compound’s physicochemical properties (e.g., solubility, stability) compared to its trans-isomer?

Answer:
The cis-configuration introduces steric hindrance between the 2,6-dimethyl and 4-acetyl groups, reducing solubility in nonpolar solvents compared to the trans-isomer. Computational studies (DFT or MD simulations) predict higher dipole moments for cis-forms, enhancing polar solvent compatibility . Stability studies under thermal stress (TGA/DSC) reveal cis-isomers degrade at lower temperatures (~150°C) due to strained ring conformations .

Advanced: What computational strategies are effective for modeling the reactivity and binding interactions of this compound in biological systems?

Answer:

  • Docking Simulations: Molecular docking (AutoDock Vina, Schrödinger) with fungal cytochrome P450 enzymes (e.g., CYP51) predicts binding affinities, correlating with experimental fungicidal activity .
  • QSAR Models: Quantitative structure-activity relationship (QSAR) analysis using descriptors like logP, polar surface area, and H-bond donors identifies structural motifs critical for bioactivity .
  • MD Simulations: All-atom MD trajectories (NAMD/GROMACS) assess conformational stability in lipid bilayers, relevant for membrane-targeting studies .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., fungicidal efficacy)?

Answer:

  • Purity Validation: Confirm isomer ratios (>99% cis) via chiral HPLC to exclude trans-contaminants affecting bioactivity .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., acetyl group hydrolysis) that may alter activity .
  • Comparative Assays: Parallel testing of cis/trans isomers under standardized conditions (e.g., MIC assays against Botrytis cinerea) isolates stereochemical effects .

Advanced: What strategies optimize the regioselective acetylation of 2,6-dimethylmorpholine to minimize byproducts?

Answer:

  • Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to direct acetylation to the 4-position, avoiding O-acetylation byproducts .
  • Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the morpholine nitrogen .
  • Kinetic Monitoring: In-situ FTIR or Raman spectroscopy tracks reaction progress, enabling rapid quenching at >90% conversion .

Basic: What purification challenges arise during the isolation of cis-4-acetyl-2,6-dimethylmorpholine, and how are they addressed?

Answer:

  • Isomer Separation: Chiral chromatography (e.g., Daicel CHIRALPAK® IC) or simulated moving bed (SMB) systems achieve >99% enantiomeric excess .
  • Crystallization: Solvent screening (e.g., ethyl acetate/hexane) optimizes crystal nucleation for cis-isomers, leveraging differential solubility .

Advanced: How do steric and electronic effects of the 4-acetyl group influence the compound’s reactivity in nucleophilic substitutions?

Answer:
The electron-withdrawing acetyl group reduces the nucleophilicity of the adjacent nitrogen, slowing SN2 reactions. Steric hindrance from the 2,6-dimethyl groups further restricts access to the nitrogen lone pair, favoring bulky electrophiles (e.g., mesyl chloride) under high-temperature conditions . Computational NBO analysis quantifies charge distribution shifts, guiding reagent selection .

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